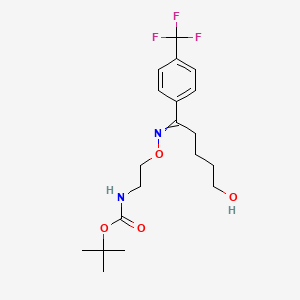
N-Boc Desmethyl Fluvoxamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc Desmethyl Fluvoxamine is a chemical compound with the molecular formula C19H27F3N2O4 and a molecular weight of 404.42 g/mol . It is a derivative of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of obsessive-compulsive disorder (OCD) and depression . The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom of the desmethyl fluvoxamine molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc Desmethyl Fluvoxamine typically involves the protection of the amino group of desmethyl fluvoxamine with a Boc group. This can be achieved by reacting desmethyl fluvoxamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature. The product is then purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for efficient and high-yield synthesis by maintaining optimal reaction conditions and minimizing the need for intermediate purification steps . Solid acid catalysts, such as H-BEA zeolite, can be used to facilitate the deprotection of the Boc group in a continuous flow system, enhancing productivity and reducing costs .
化学反应分析
Types of Reactions
N-Boc Desmethyl Fluvoxamine undergoes several types of chemical reactions, including:
Deprotection: The removal of the Boc protecting group can be achieved using various reagents such as trifluoroacetic acid (TFA), oxalyl chloride in methanol, or solid acid catalysts
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane, oxalyl chloride in methanol, or solid acid catalysts in THF at elevated temperatures
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine or sodium bicarbonate.
Major Products Formed
Deprotection: Desmethyl fluvoxamine is the primary product formed after the removal of the Boc group.
Substitution: Various substituted derivatives of desmethyl fluvoxamine, depending on the nucleophile used.
科学研究应用
N-Boc Desmethyl Fluvoxamine has several applications in scientific research, including:
作用机制
The mechanism of action of N-Boc Desmethyl Fluvoxamine is closely related to that of fluvoxamine. It functions primarily by inhibiting the reuptake of serotonin at the sodium-dependent serotonin transporter (SERT) on the neuronal membrane . This enhances the action of serotonin on 5HT1A autoreceptors, leading to increased serotonin levels in the synaptic cleft and improved mood regulation . Additionally, fluvoxamine and its derivatives, including this compound, act as agonists for the sigma-1 receptor, which modulates inflammation and immune responses .
相似化合物的比较
Similar Compounds
Fluvoxamine: The parent compound, used as an SSRI for treating OCD and depression.
Desmethyl Fluvoxamine: A metabolite of fluvoxamine with similar pharmacological properties.
Desmethylimipramine: Another antidepressant with a different mechanism of action, primarily inhibiting the reuptake of norepinephrine.
Uniqueness
N-Boc Desmethyl Fluvoxamine is unique due to the presence of the Boc protecting group, which enhances its stability and allows for selective deprotection under mild conditions . This makes it a valuable intermediate in organic synthesis and a useful tool in pharmacological research.
属性
IUPAC Name |
tert-butyl N-[2-[[5-hydroxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27F3N2O4/c1-18(2,3)28-17(26)23-11-13-27-24-16(6-4-5-12-25)14-7-9-15(10-8-14)19(20,21)22/h7-10,25H,4-6,11-13H2,1-3H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQGJPRJLRYOTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCON=C(CCCCO)C1=CC=C(C=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27F3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
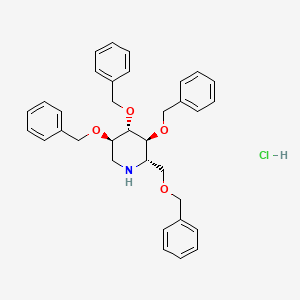
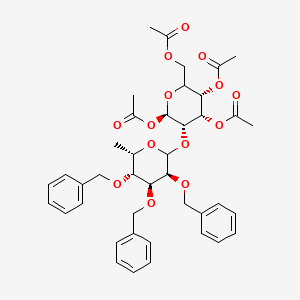
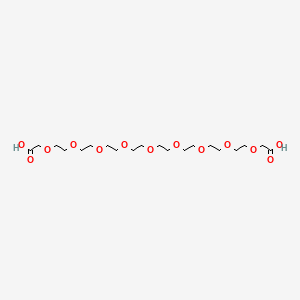


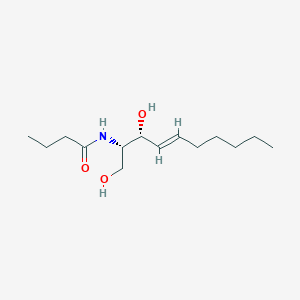


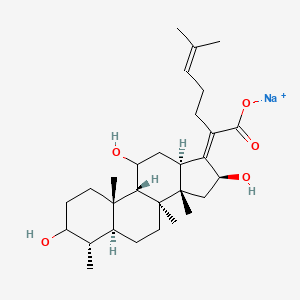
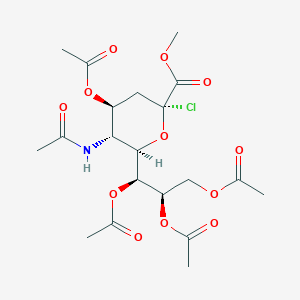
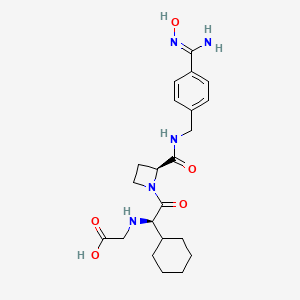
![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol](/img/structure/B1141147.png)
![1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone](/img/structure/B1141148.png)
![(3S,6S)-3,4,5-trihydroxy-6-[(1S,4S,5R,9R,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl]oxyoxane-2-carboxylic acid](/img/structure/B1141153.png)
